Kalbitor - 460738-38-9

Kalbitor

Catalog Number: EVT-242432
CAS Number: 460738-38-9
Molecular Formula: C305H442N88O91S8
Molecular Weight: 7054 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ecallantide is a potent and selective human plasma kallikrein inhibitor that is indicated for the symptomatic treatment of hereditary angioedema. Ecallantide is a recombinant 60-amino-acid protein produced in Pichia pastoris yeast cells that contains three intramolecular disulfide bonds. It was discovered by phage display technology. It shares sequence similarities with the naturally occurring human protein tissue-factor pathway inhibitor (TFPI), which is also known lipoprotein-associated coagulation inhibitor (LACI). The amino acid sequence of two compounds differ by seven amino acids. Ecallantide works by blocking kallikrein to participate in the kallikrein-kinin system, which is a complex proteolytic cascade that initiates inflammatory and coagulation pathways. The protease plasma kallikerin facilitates the conversion of kininogen to bradykinin, which is a pro-inflammatory vasodilator that increases vascular permeability and induces pain. Hereditary angioedema is a rare autosomal dominant disorder with mutations to C1-esterase-inhibitor (C1-INH) located on Chromosome 11q, resulting in substantially lower levels of C4 and C1-INH activity. The disorder is associated with recurrent attacks of severe swelling and is thought to be caused by unregulated activity of kallikrein and excessive bradykinin production. By reversibly binding to plasma kallikrein, ecallantide displays a rapid on-rate and a slow off-rate that results in high affinity inhibition in the picomolar range. Ecallantide is marketed by FDA and EMA under the trade name Kalbitor for subcutaneous injection. Apart from its FDA and EMA indication, ecallantide has been used off label in the management of nonhistaminergic angioedema, not due to HAE.
Synthesis Analysis

Ecallantide is synthesized using recombinant DNA technology in the yeast Pichia pastoris. This method allows for the production of a small polypeptide with a molecular weight of approximately 7054 Daltons. The synthesis process involves several steps:

  1. Gene Cloning: The gene encoding ecallantide is cloned into an expression vector.
  2. Transformation: The vector is introduced into Pichia pastoris cells.
  3. Fermentation: The transformed yeast cells are cultured under controlled conditions to promote protein expression.
  4. Purification: After fermentation, ecallantide is purified through various biochemical techniques to ensure high purity and activity .
Molecular Structure Analysis

The molecular structure of ecallantide consists of a specific amino acid sequence that allows it to bind effectively to plasma kallikrein. The complete amino acid sequence includes 60 residues, with notable components being:

  • N-terminal sequence: Glutamic acid (Glu) and alanine (Ala).
  • C-terminal sequence: Contains various residues contributing to its inhibitory function.

The three-dimensional structure enables ecallantide to fit into the active site of plasma kallikrein, effectively blocking its activity .

Structural Data

  • Molecular Formula: C_303H_482N_84O_92S_12
  • Molecular Weight: 7054 Da
  • Amino Acid Sequence: Glu Ala Met His Ser Phe Cys Ala Phe Lys Ala Asp Asp Gly Pro Cys Arg Ala Ala His Pro Arg Trp Phe Phe Asn Ile Phe Thr Arg Gln Cys Glu Glu Phe Ile Tyr Gly Gly Cys Glu Gly Asn Gln Asn Arg Phe Glu Ser Leu Glu Glu Cys Lys Lys Met Cys Thr Arg Asp .
Chemical Reactions Analysis

Ecallantide functions through a specific chemical reaction where it inhibits the activity of plasma kallikrein. The primary reaction involves:

High Molecular Weight KininogenPlasma KallikreinBradykinin\text{High Molecular Weight Kininogen}\xrightarrow{\text{Plasma Kallikrein}}\text{Bradykinin}

Ecallantide binds to plasma kallikrein, preventing it from converting high molecular weight kininogen into bradykinin, a peptide that causes vasodilation and increased vascular permeability, leading to angioedema .

Mechanism of Action

The mechanism of action of ecallantide involves competitive inhibition of plasma kallikrein. By binding to the active site of this enzyme, ecallantide effectively blocks its ability to cleave high molecular weight kininogen into bradykinin. This inhibition reduces bradykinin levels, thereby alleviating the symptoms associated with hereditary angioedema attacks.

Data on Mechanism

  • Inhibition Constant (Ki): Approximately 25 pM, indicating high potency.
  • Elimination Half-Life: Approximately 2 hours post-subcutaneous administration.
  • Route of Administration: Subcutaneous injection provides rapid absorption and onset of action .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless liquid.
  • pH: Typically around neutral (pH 6–7).
  • Storage Conditions: Should be stored at controlled room temperature away from light.

Chemical Properties

  • Stability: Ecallantide is stable under recommended storage conditions but should be protected from extreme temperatures.
  • Solubility: Soluble in water for injection; formulation includes sodium chloride and phosphates to maintain osmotic balance .
Applications

Ecallantide is primarily used in clinical settings for the treatment of acute attacks of hereditary angioedema. Its specific mechanism allows for targeted therapy that can significantly reduce the severity and duration of attacks. Clinical trials have demonstrated its efficacy in improving patient outcomes during acute episodes, making it a valuable option in the therapeutic arsenal against hereditary angioedema .

Pharmacological Profile of Ecallantide

Biochemical Mechanism of Action as a Plasma Kallikrein Inhibitor

Ecallantide (Kalbitor®) exerts its therapeutic effect through highly specific inhibition of plasma kallikrein, a serine protease central to the kallikrein-kinin system. This system regulates inflammatory responses, coagulation pathways, and vascular permeability. Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to generate bradykinin, a potent vasoactive peptide [1] [4] [7]. In hereditary angioedema (HAE), genetic deficiency of C1-esterase inhibitor (C1-INH) results in uncontrolled kallikrein activity and excessive bradykinin production [1] [7]. Bradykinin binds to endothelial B2 receptors, inducing vasodilation, plasma extravasation, and tissue edema characteristic of HAE attacks [1] [4].

Ecallantide binds reversibly to plasma kallikrein's active site with picomolar affinity, preventing proteolytic activation of HMWK and subsequent bradykinin release [1] [7]. This mechanism directly interrupts the pathophysiological cascade responsible for acute HAE attacks. Additionally, ecallantide disrupts the positive feedback loop wherein kallikrein activates Factor XII, which further amplifies kallikrein production [1] [4]. By targeting this upstream component of the contact system, ecallantide provides precise control over bradykinin-mediated edema without broad interference in coagulation or inflammatory pathways [2] [7].

Structural and Functional Characterization of Ecallantide

Ecallantide is a recombinant 60-amino acid polypeptide (molecular formula: C₃₀₅H₄₄₂N₈₈O₉₁S₈) with a molecular weight of 7,054 Daltons in its glycosylated form [1] [7]. It features three intramolecular disulfide bonds that stabilize its tertiary structure into a Kunitz domain fold – a conserved structural motif found in endogenous protease inhibitors [1] [4]. The Kunitz domain confers both high-affinity binding and exceptional target specificity.

The molecule was engineered using phage display technology to optimize kallikrein inhibition [1] [7]. Its sequence shares homology with the first Kunitz domain of human tissue factor pathway inhibitor (TFPI/LACI) but incorporates seven strategic amino acid substitutions (Glu²⁰, Ala²¹, Arg³⁶, Ala³⁸, His³⁹, Pro⁴⁰, Trp⁴²) that enhance potency and selectivity against plasma kallikrein [1]. Ecallantide is produced via recombinant DNA technology in the methylotrophic yeast Pichia pastoris, enabling precise post-translational modifications including glycosylation and proper disulfide bond formation [1] [2].

Table 1: Structural Characteristics of Ecallantide

PropertySpecification
Amino Acid Residues60
Molecular FormulaC₃₀₅H₄₄₂N₈₈O₉₁S₈
Molecular Weight7,054 Da (glycosylated form)
Structural MotifKunitz domain with 3 disulfide bonds
Production SystemPichia pastoris yeast expression
Sequence Modification7 substitutions vs. native TFPI Kunitz domain 1

Pharmacodynamics: Target Binding Kinetics and Selectivity

Ecallantide demonstrates high-affinity binding to plasma kallikrein with an inhibitory constant (Kᵢ) of 25 pM, reflecting its picomolar potency [1] [7]. Kinetic studies reveal rapid association (on-rate, kₒₙ) and slow dissociation (off-rate, kₒff) characteristics, resulting in prolonged occupancy of the kallikrein active site despite the molecule's relatively short plasma half-life [1] [4]. This sustained target engagement underpins its clinical efficacy in aborting HAE attacks.

Selectivity profiling confirms ecallantide’s specificity for plasma kallikrein over related proteases. It exhibits >100-fold greater affinity for plasma kallikrein than for tissue kallikrein, plasmin, thrombin, factor XIa, factor VIIa/tissue factor, activated protein C, or trypsin [1] [4]. This selectivity profile minimizes off-target effects on coagulation and fibrinolytic pathways. Ecallantide does not significantly inhibit cytochrome P450 enzymes, suggesting low potential for metabolic drug interactions [1]. At supratherapeutic concentrations (≥20 mg/m² intravenously), ecallantide prolongs activated partial thromboplastin time (aPTT) without clinically significant bleeding risk, attributable to its modest effects on contact system activation [1].

Table 2: Selectivity Profile of Ecallantide

EnzymeRelative Inhibition
Plasma KallikreinHigh (Kᵢ = 25 pM)
Tissue Kallikrein>100-fold lower affinity
Factor XIaNegligible
Factor VIIa/TF ComplexNegligible
ThrombinNegligible
PlasminNegligible
Activated Protein CNegligible
TrypsinNegligible

Pharmacokinetic Properties: Absorption, Distribution, and Clearance

Following subcutaneous administration, ecallantide exhibits predictable pharmacokinetics. Absorption is rapid, with a mean time to maximum plasma concentration (Tₘₐₓ) of 2–3 hours post-dose [1] [6]. A single 30 mg subcutaneous dose achieves a mean peak plasma concentration (Cₘₐₓ) of 586 ± 106 ng/mL and an area under the concentration-time curve (AUC) of 3,017 ± 402 ng·hr/mL [1] [6]. The absolute bioavailability of subcutaneous ecallantide exceeds 90%, indicating minimal first-pass metabolism or degradation at the injection site [1].

Ecallantide distributes primarily within the vascular compartment, evidenced by a mean volume of distribution (Vd) of 26.4 ± 7.8 L in healthy individuals – approximating plasma volume [1] [6]. This restricted distribution reflects its hydrophilic polypeptide nature and molecular size (>7 kDa). Protein binding data is not extensively characterized, but its mechanism suggests binding primarily occurs through specific interaction with kallikrein rather than nonspecific plasma protein binding [1].

Ecallantide undergoes minimal hepatic metabolism and does not interact with cytochrome P450 enzymes [1]. Clearance occurs predominantly via renal elimination of intact protein, with a plasma clearance rate of 153 ± 20 mL/min [1] [6]. The elimination half-life (t₁/₂) is approximately 2.0 ± 0.5 hours after subcutaneous administration [1] [6]. Inter-individual variability in clearance is moderate (38%), warranting consideration in special populations though specific dose adjustments are not established [1].

Table 3: Key Pharmacokinetic Parameters of Ecallantide

ParameterValue (Mean ± SD)Conditions
Cₘₐₓ586 ± 106 ng/mL30 mg SC single dose
Tₘₐₓ2-3 hours30 mg SC single dose
AUC3,017 ± 402 ng·hr/mL30 mg SC single dose
Vd26.4 ± 7.8 LHealthy subjects
Clearance153 ± 20 mL/minHealthy subjects
t₁/₂2.0 ± 0.5 hours30 mg SC single dose

Compound Names Mentioned:

  • Ecallantide
  • Kalbitor®
  • Bradykinin
  • Plasma Kallikrein
  • High-Molecular-Weight Kininogen (HMWK)
  • Tissue Factor Pathway Inhibitor (TFPI/LACI)
  • C1-esterase inhibitor (C1-INH)

Properties

CAS Number

460738-38-9

Product Name

Kalbitor

IUPAC Name

2-[[5-carbamimidamido-2-[[3-hydroxy-2-[[22,42,45-tris(4-aminobutyl)-31-[[2-[[2-[[2-[[2-[2-[(2-amino-4-carboxybutanoyl)amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-29a,72,78-tris(2-amino-2-oxoethyl)-14a,75-bis(3-amino-3-oxopropyl)-2a,23a,25,32a,35a,66-hexabenzyl-26a,99-di(butan-2-yl)-17a,41a,59a,69-tetrakis(3-carbamimidamidopropyl)-5a,8a,51,54,63,84-hexakis(2-carboxyethyl)-13,16-bis(carboxymethyl)-20a-(1-hydroxyethyl)-60-(hydroxymethyl)-96-[(4-hydroxyphenyl)methyl]-50a-(1H-imidazol-5-ylmethyl)-38a-(1H-indol-3-ylmethyl)-19,28,53a,56a-tetramethyl-57-(2-methylpropyl)-39-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,21,22a,24,25a,27,28a,30,31a,34a,37a,38,40a,41,43a,44,47,49a,50,52a,53,55a,56,58a,59,61a,62,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-33,34,63a,64a,67a,68a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,20,21a,23,24a,26,27a,29,30a,33a,36a,37,39a,40,42a,43,46,48a,49,51a,52,54a,55,57a,58,60a,61,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazapentacyclo[85.74.4.448,111.04,8.0144,148]nonahexacontahectane-36-carbonyl]amino]butanoyl]amino]pentanoyl]amino]butanedioic acid

Molecular Formula

C305H442N88O91S8

Molecular Weight

7054 g/mol

InChI

InChI=1S/C305H442N88O91S8/c1-16-152(5)241-295(478)377-195(124-168-80-82-172(398)83-81-168)252(435)334-137-227(404)333-138-228(405)345-214-143-487-491-147-218-291(474)351-179(73-47-107-327-301(315)316)255(438)341-154(7)245(428)339-155(8)249(432)379-210(127-171-136-326-150-338-171)299(482)393-113-53-79-221(393)294(477)361-181(75-49-109-329-303(319)320)260(443)372-203(125-169-134-332-175-69-40-39-68-173(169)175)277(460)370-198(119-163-58-29-20-30-59-163)274(457)369-199(120-164-60-31-21-32-61-164)275(458)375-207(130-226(314)403)284(467)389-242(153(6)17-2)296(479)378-202(123-167-66-37-24-38-67-167)283(466)390-243(159(12)396)297(480)362-182(76-50-110-330-304(321)322)258(441)353-186(86-94-223(311)400)267(450)383-217(290(473)359-188(89-98-234(414)415)263(446)354-189(90-99-235(416)417)265(448)368-201(282(465)388-241)122-166-64-35-23-36-65-166)146-490-489-145-216(384-268(451)191(92-101-237(420)421)355-262(445)187(88-97-233(412)413)357-271(454)194(116-151(3)4)366-285(468)212(141-394)381-266(449)190(91-100-236(418)419)358-273(456)197(118-162-56-27-19-28-57-162)367-259(442)180(74-48-108-328-302(317)318)349-280(463)206(129-225(313)402)374-264(447)185(85-93-222(310)399)356-279(462)205(128-224(312)401)344-229(406)139-335-251(434)184(352-288(214)471)87-96-232(410)411)289(472)350-178(72-43-46-106-308)256(439)347-177(71-42-45-105-307)257(440)360-193(103-115-486-15)270(453)385-219(292(475)391-244(160(13)397)298(481)363-183(77-51-111-331-305(323)324)261(444)380-211(300(483)484)133-240(426)427)148-492-488-144-215(386-276(459)200(121-165-62-33-22-34-63-165)371-286(469)213(142-395)382-278(461)204(126-170-135-325-149-337-170)373-269(452)192(102-114-485-14)346-246(429)156(9)340-250(433)174(309)84-95-231(408)409)287(470)343-158(11)247(430)364-196(117-161-54-25-18-26-55-161)272(455)348-176(70-41-44-104-306)254(437)342-157(10)248(431)365-209(132-239(424)425)281(464)376-208(131-238(422)423)253(436)336-140-230(407)392-112-52-78-220(392)293(476)387-218/h18-40,54-69,80-83,134-136,149-160,174,176-221,241-244,332,394-398H,16-17,41-53,70-79,84-133,137-148,306-309H2,1-15H3,(H2,310,399)(H2,311,400)(H2,312,401)(H2,313,402)(H2,314,403)(H,325,337)(H,326,338)(H,333,404)(H,334,435)(H,335,434)(H,336,436)(H,339,428)(H,340,433)(H,341,438)(H,342,437)(H,343,470)(H,344,406)(H,345,405)(H,346,429)(H,347,439)(H,348,455)(H,349,463)(H,350,472)(H,351,474)(H,352,471)(H,353,441)(H,354,446)(H,355,445)(H,356,462)(H,357,454)(H,358,456)(H,359,473)(H,360,440)(H,361,477)(H,362,480)(H,363,481)(H,364,430)(H,365,431)(H,366,468)(H,367,442)(H,368,448)(H,369,457)(H,370,460)(H,371,469)(H,372,443)(H,373,452)(H,374,447)(H,375,458)(H,376,464)(H,377,478)(H,378,479)(H,379,432)(H,380,444)(H,381,449)(H,382,461)(H,383,450)(H,384,451)(H,385,453)(H,386,459)(H,387,476)(H,388,465)(H,389,467)(H,390,466)(H,391,475)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,426,427)(H,483,484)(H4,315,316,327)(H4,317,318,328)(H4,319,320,329)(H4,321,322,330)(H4,323,324,331)

InChI Key

VBGWSQKGUZHFPS-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)N3)CC(=O)O)CC(=O)O)C)CCCCN)CC6=CC=CC=C6)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O)CCSC)CCCCN)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCC(=O)O)CC(=O)N)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CC9=CC=CC=C9)CCC(=O)O)CO)CC(C)C)CCC(=O)O)CCC(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC1=CC=CC=C1)CCC(=O)O)CCC(=O)O)CCC(=O)N)CCCNC(=N)N)C(C)O)CC1=CC=CC=C1)C(C)CC)CC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CCCNC(=N)N)CC1=CN=CN1)C)C)CCCNC(=N)N)CC1=CC=C(C=C1)O

Synonyms

DX-88 cpd;EPI-KAL-2;Kalbitor

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)N3)CC(=O)O)CC(=O)O)C)CCCCN)CC6=CC=CC=C6)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O)CCSC)CCCCN)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCC(=O)O)CC(=O)N)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CC9=CC=CC=C9)CCC(=O)O)CO)CC(C)C)CCC(=O)O)CCC(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC1=CC=CC=C1)CCC(=O)O)CCC(=O)O)CCC(=O)N)CCCNC(=N)N)C(C)O)CC1=CC=CC=C1)C(C)CC)CC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CCCNC(=N)N)CC1=CN=CN1)C)C)CCCNC(=N)N)CC1=CC=C(C=C1)O

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@@H](C(=O)NCC(=O)NCC(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N5CCC[C@@H]5C(=O)N3)CC(=O)O)CC(=O)O)C)CCCCN)CC6=CC=CC=C6)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC8=CN=CN8)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC(=O)O)C(=O)O)CCSC)CCCCN)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@H](NC2=O)CCC(=O)O)CC(=O)N)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CC9=CC=CC=C9)CCC(=O)O)CO)CC(C)C)CCC(=O)O)CCC(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC1=CC=CC=C1)CCC(=O)O)CCC(=O)O)CCC(=O)N)CCCNC(=N)N)[C@H](C)O)CC1=CC=CC=C1)[C@H](C)CC)CC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CCCNC(=N)N)CC1=CN=CN1)C)C)CCCNC(=N)N)CC1=CC=C(C=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.